2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-methyl-1,3-dihydroisoindole-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-11-5-8-3-2-7(10(12)13)4-9(8)6-11/h2-4H,5-6H2,1H3,(H,12,13) |
InChI Key |
HOXMBAUWMFUUIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzylamine with maleic anhydride, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of organic solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : CHN\O
Molecular Weight : 189.21 g/mol
CAS Number : 1065065-38-4
The compound features a unique isoindole structure, which contributes to its biological activity. The presence of the carboxylic acid group enhances its solubility and interaction with biological systems.
Heparanase Inhibition
One of the most significant applications of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is as a heparanase inhibitor. Heparanase is an enzyme implicated in various pathological conditions, including cancer metastasis and inflammation. Inhibition of this enzyme can potentially reduce tumor growth and metastasis.
- Case Study : Research has shown that derivatives of isoindole compounds exhibit potent activity against heparanase, leading to reduced tumor progression in animal models. For instance, compounds derived from this structure have been tested for their efficacy in treating various cancers, including gliomas and sarcomas .
Neuropharmacological Effects
The compound has been explored for its effects on the central nervous system (CNS). Studies indicate that it may act as a positive allosteric modulator for nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive function and neuroprotection.
- Case Study : A study demonstrated that certain isoindole derivatives showed significant CNS-related biological effects, including improved cognitive function in animal models. The modulation of nAChRs by these compounds suggests their potential use in treating neurodegenerative diseases .
The compound exhibits a broad spectrum of biological activities:
- Antitumor Activity : Effective against various tumors due to its heparanase inhibition.
- Anti-inflammatory Properties : Potential use in treating autoimmune diseases and chronic inflammation.
- Neuroprotective Effects : May protect against neuronal damage in conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
Table 2: Structural Variants and Their Activities
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid (20262-55-9)
- Structure : Lacks the 2-methyl group but retains the 1,3-dioxo and 5-carboxylic acid moieties.
- Used as an intermediate in polymer and pharmaceutical synthesis .
(b) 2-[(3R)-3-Methyl-2,6-dioxopiperidin-3-yl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid (DVO)
- Structure : Incorporates a dioxopiperidinyl group at the 2-position, introducing chirality and additional hydrogen-bonding sites.
- Properties : Enhanced solubility in polar solvents due to the piperidinyl group. Likely used in enantioselective catalysis or as a ligand in metallodrugs .
(c) 2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid
- Structure : Features a 4-ethoxyphenyl substituent at the 2-position.
- Properties: The ethoxy group increases lipophilicity, improving membrane permeability. Potential applications in antifungal or anticancer agents due to aromatic interactions .
Substituent Modifications
(a) Ester Derivatives
- Examples: 1,3-Dioxo-2-m-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid propyl ester (C19H17NO4) and hexyl ester (C22H23NO4).
- Properties : Esterification of the carboxylic acid group reduces polarity, enhancing bioavailability. These derivatives are intermediates in prodrug design .
(b) Sulfur-Containing Analogs
- Example : 2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid.
- Structure : Includes a sulfone group in the thiolane ring.
- Properties : The sulfone group increases metabolic stability and electronic polarization, making it suitable for enzyme inhibition studies .
(c) Dimeric Structures
- Example : 2,2'-(1,2-Ethanediyl)bis[2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic Acid] (34335-78-9).
- Structure : Two isoindole units linked by an ethylene chain.
Indole-Based Analogs
(a) Indole-5-carboxylic Acid (1670-81-1)
- Structure: Simpler monocyclic indole core with a carboxylic acid group at the 5-position.
- Properties : Melting point 208–210°C; widely used in synthesizing tryptophan derivatives and fluorescent probes. Less steric hindrance compared to isoindole analogs .
(b) 3-Formyl-1H-indole-2-carboxylic Acid
Comparative Data Table
Research Findings and Implications
- Synthetic Utility: The methyl group in this compound may hinder undesired side reactions compared to non-methylated analogs like 1,3-dioxo derivatives .
- Solubility Trends : Esters () and piperidinyl-substituted derivatives () show tailored solubility profiles for specific pharmaceutical formulations.
Biological Activity
2-Methyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound belonging to the isoindole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The structure of this compound includes a carboxylic acid functional group, which is crucial for its biological activity. The isoindole core provides a scaffold that can interact with various biological targets.
1. Inhibition of Heparanase
Research has identified derivatives of isoindole compounds as potent inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. For instance, certain isoindole derivatives demonstrated IC50 values ranging from 200 to 500 nM against heparanase, indicating strong inhibitory activity. These compounds also exhibited selectivity over human beta-glucuronidase, suggesting potential for therapeutic applications in cancer treatment .
2. Antibacterial Activity
Isoindole derivatives have shown significant antibacterial properties. A study reported that several N-substituted isoindolinones exhibited minimum inhibitory concentrations (MIC) between 0.328 and 3.6 mg/ml against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the carboxyl group was noted as essential for this antibacterial activity .
3. Carbonic Anhydrase Inhibition
The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in numerous physiological processes and diseases such as glaucoma and epilepsy. Specific isoindoline derivatives were found to inhibit CA isozymes with IC50 values as low as 6.39 mM, demonstrating their potential as therapeutic agents .
Case Study: Heparanase Inhibition
A study conducted by researchers demonstrated that specific isoindole derivatives inhibited heparanase effectively in vitro. The compounds not only blocked the enzymatic activity but also reduced cell migration in cancer models, highlighting their dual role as both enzyme inhibitors and anti-metastatic agents.
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, various isoindoline derivatives were synthesized and tested against a panel of bacteria. The results indicated that modifications to the isoindole structure could significantly enhance antibacterial efficacy, paving the way for the development of new antibiotics based on this scaffold.
Comparative Analysis of Biological Activities
| Activity | IC50/Effectiveness | Target | Reference |
|---|---|---|---|
| Heparanase Inhibition | 200 - 500 nM | Heparanase | |
| Antibacterial Activity | 0.328 - 3.6 mg/ml | S. aureus, E. coli | |
| Carbonic Anhydrase Inhibition | 6.39 mM | hCA I and hCA II |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The carboxylic acid group plays a critical role in binding to target enzymes like heparanase and carbonic anhydrases.
- Antimicrobial Mechanism : The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
